![molecular formula C7H17PS B12797204 Erabutoxin b (reduced) CAS No. 11091-64-8](/img/structure/B12797204.png)
Erabutoxin b (reduced)
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Overview
Description
Erabutoxin b (reduced) is a neurotoxic peptide derived from the venom of the sea snake Laticauda semifasciata. It belongs to the family of short-chain α-neurotoxins, which are known for their ability to bind to nicotinic acetylcholine receptors and inhibit neurotransmission. This compound has been extensively studied for its structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erabutoxin b (reduced) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of erabutoxin b (reduced) is not common due to its specialized nature and the complexity of its synthesis. advancements in peptide synthesis technologies and biotechnological methods may facilitate larger-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
Erabutoxin b (reduced) can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Modification of specific amino acid residues to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Site-directed mutagenesis using specific reagents like N-methylmorpholine.
Major Products
The major products of these reactions include various oxidized and reduced forms of erabutoxin b, as well as modified peptides with altered amino acid sequences.
Scientific Research Applications
Erabutoxin b is a neurotoxic protein found in the venom of the sea snake Laticauda semifasciata. It is a member of a family of low-molecular-weight snake venom neurotoxins that block neuromuscular transmission at the postsynaptic membrane by specifically inhibiting the acetylcholine receptor . The molecular shape of erabutoxin b is that of a shallow elongated saucer . The central core of the molecule consists of an assembly of four disulfide bridges, and approximately 40% of the main chain is organized into a twisted antiparallel beta-pleated sheet of five short strands .
Effects on Muscle Contraction
Erabutoxin b impacts muscular contraction by reducing the effective resistance in muscle cells . Application of erabutoxin B-containing Ringer solution gradually reduces the effective resistance . When the erabutoxin B Ringer solution was applied, twitches induced by indirect electric stimulation decreased relative to the toxin concentration and time . The time course of the tension decrease can be divided into two parts :
- The first part, lasting 2 to 3 minutes, shows a relatively slow reduction in twitch tension . A temporary increase in tension over the control was frequently observed, though the increase was not more than 2% of the control value .
- The second part shows a relatively steep reduction in the twitch tension, and the slope is fairly proportional to the erabutoxin B concentration . In the case of 1 x 10-6, the twitch tension does not diminish within 2 hours .
Effects on Membrane Properties
Erabutoxin B Ringer solution, up to a concentration of 1 x 10-5, has no effect on the resting membrane potential of frog muscle cells . Action potentials evoked by nerve stimulation are affected by the application of erabutoxin B in the bath solution . The size of the action potential showed a small decrease at 5 to 7 minutes after bath solution exchange, and at about 9 to 10 minutes the spike potential disappeared suddenly, and only small fluctuations of the transmembrane potential remained . The observed time of 10 minutes corresponds to the time at which the indirectly evoked twitch disappears .
Effects on Endplate Potential
Erabutoxin B also affects the endplate potential in curarized nerve-muscle preparation . The records showed that the amplitude of the endplate potential diminished about 10 minutes after application of 1 x 10-5 erabutoxin B .
Reversibility
The action of erabutoxin B is reversible in concentrations less than 4 x 10-6 . The length of time for recovery is about 3-4 hours for erabutoxin B concentration of 3 x 10-6 .
Mechanism of Action
Erabutoxin b (reduced) exerts its effects by binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding inhibits the normal action of acetylcholine, leading to a blockade of neurotransmission and resulting in muscle paralysis. The molecular targets include the α-subunits of the nicotinic acetylcholine receptor, and the pathways involved are primarily related to cholinergic neurotransmission.
Comparison with Similar Compounds
Erabutoxin b (reduced) can be compared with other short-chain α-neurotoxins such as:
α-Bungarotoxin: Derived from the venom of the banded krait (), it also binds to nicotinic acetylcholine receptors but has different binding affinities and specificities.
α-Cobratoxin: Found in the venom of the cobra (), it shares structural similarities with erabutoxin b but differs in its pharmacological properties.
Erabutoxin a: Another neurotoxin from , it has a similar structure but distinct biological activities.
Erabutoxin b (reduced) is unique due to its specific amino acid sequence and the particular way it interacts with nicotinic acetylcholine receptors, making it a valuable tool for scientific research.
Properties
CAS No. |
11091-64-8 |
---|---|
Molecular Formula |
C7H17PS |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
methyl-dipropyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17PS/c1-4-6-8(3,9)7-5-2/h4-7H2,1-3H3 |
InChI Key |
HTRZYYMHYRTJFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=S)(C)CCC |
Origin of Product |
United States |
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